Cas no 1065-31-2 (Ubiquinone-30)

Ubiquinone-30 structure
Ubiquinone-30 structure
Product Name:Ubiquinone-30
CAS-nummer:1065-31-2
MF:C39H58O4
MW:590.88
CID:143727
PubChem ID:5283544
Update Time:2025-04-24

Ubiquinone-30 Chemische en fysische eigenschappen

Naam en identificatie

    • 2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl]-5,6-dimethoxy-3-methyl-
    • 2,3-DIMETHOXY-5-METHYL-6-[ALL TRANS]FARNESYLFARNESYL-1,4-BENZOQUINONE
    • 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • All-Trans Coenzyme Q6
    • Coenzyme Qq6
    • CoQ6
    • p-Benzoquinone, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)- (8CI)
    • Ubichinon-30
    • ubiquinone (30)
    • Ubiquinone 30
    • Ubiquinone Q6
    • ubiquinone-6
    • COENZYME Q6
    • ubiquinone 6
    • UBIQUINONE-30
    • coenzyme Q6 from saccharomyces*cerevisiae
    • 2,3-dimethoxy-5-methyl-6-(farnesylfarnesyl)-1,4-benzoquinone
    • 2,3-Dimethoxy-5-methyl-6-(farnesylfarnesyl)-1,4-benzoquinone, Ubiquinone-30
    • p-Benzoquinone, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
    • 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexenyl]-3-methyl-5,6-dimethoxy-1,4-benzoquinone
    • 2,4-dione, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
    • 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl]-5,6-dimethoxy-3-methyl-
    • ubiquinone(6)
    • Q27123812
    • CS-0201523
    • 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione
    • CHEBI:52971
    • (all-E)-2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
    • CHEMBL2251232
    • NSC 140864
    • HY-N9610
    • p-Benzoquinone,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
    • DTXSID901318106
    • coenzyme-Q6
    • 2-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • LMPR02010002
    • CoQ-6
    • 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl]-5,6-dimethoxy-3-methyl- (9CI)
    • Q6
    • 1065-31-2
    • 2,3-dimethoxy-5-methyl-6-hexaprenyl-1,4-benzoquinone
    • 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • NSC140864
    • ubiquinone(30)
    • NSC-140864
    • UNII-X9HU3BD5Q3
    • BDBM16110
    • C17568
    • X9HU3BD5Q3
    • 2,5-Cyclohexadiene-1,4-dione, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-
    • 2,5-Cyclohexadiene-1,4-dione, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-(9CI)
    • p-Benzoquinone, 2-(3,7,11,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-5,6-dimethoxy-3-methyl-, (all-E)-(8CI)
    • 2-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • 2-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • GXNFPEOUKFOTKY-LPHQIWJTSA-N
    • DA-62441
    • 2-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • Ubiquinone-30
    • Inchi: 1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3/b29-18+,30-20+,31-22+,32-24+,33-26+
    • InChI-sleutel: GXNFPEOUKFOTKY-LPHQIWJTSA-N
    • LACHT: O(C)C1=C(C(C(C)=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)=O)OC

Berekende eigenschappen

  • Exacte massa: 590.43374
  • Monoisotopische massa: 590.43351
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 19
  • Complexiteit: 1200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 5
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 57
  • XLogP3: 12
  • Topologisch pooloppervlak: 52.6

Experimentele eigenschappen

  • Dichtheid: 0.99
  • Kookpunt: 688.7°Cat760mmHg
  • Vlampunt: 277.2°C
  • Brekindex: 1.52
  • PSA: 52.6
  • LogboekP: 10.94790

Ubiquinone-30 Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Opslagvoorwaarde:−20°C

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